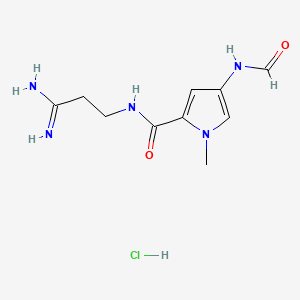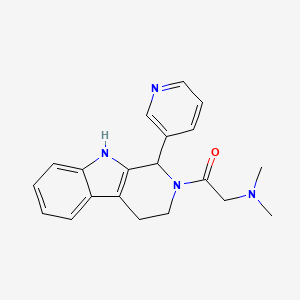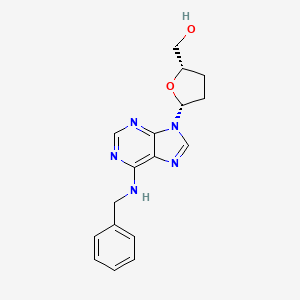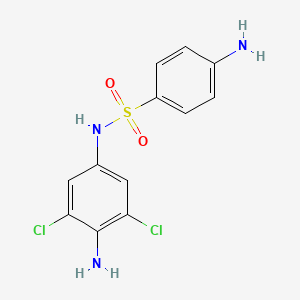
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- is an organic compound with the molecular formula C12H10Cl2N2O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. The presence of amino and dichlorophenyl groups in its structure imparts unique chemical properties that make it valuable for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- typically involves the following steps:
Chlorosulfonation: The initial step involves the chlorosulfonation of aniline to produce 4-chlorosulfonylaniline.
Amination: The chlorosulfonylaniline is then subjected to amination using ammonia or an amine derivative to introduce the amino group.
Substitution: The final step involves the substitution of the chlorine atoms with amino groups using a suitable reagent such as sodium amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino or dichlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium amide, ammonia, and other nucleophiles.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition disrupts the pH balance in cancer cells, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)-: Similar structure but with different substitution pattern on the phenyl ring.
4-Aminobenzenesulfonamide: Lacks the dichlorophenyl group, making it less reactive in certain chemical reactions.
4-Amino-N-(3-chlorophenyl)benzenesulfonamide: Contains only one chlorine atom, resulting in different chemical properties.
Uniqueness
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dichlorophenyl)- is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Its ability to inhibit carbonic anhydrase IX with high selectivity also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6622-31-7 |
|---|---|
Molekularformel |
C12H11Cl2N3O2S |
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
4-amino-N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11Cl2N3O2S/c13-10-5-8(6-11(14)12(10)16)17-20(18,19)9-3-1-7(15)2-4-9/h1-6,17H,15-16H2 |
InChI-Schlüssel |
VULKEVIUCLYDGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


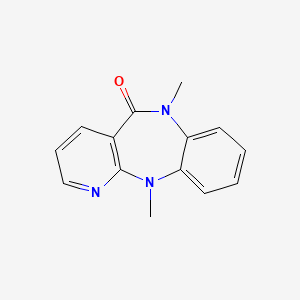

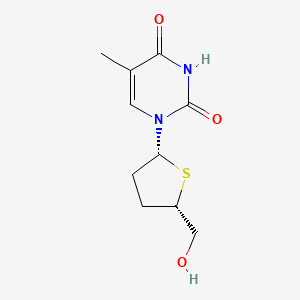
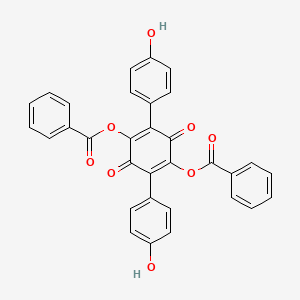

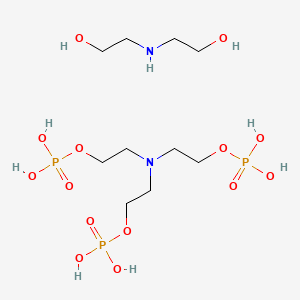
![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
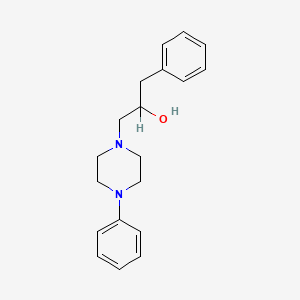
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)
